molecular formula C13H7BrO3S B8005229 3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran

3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran

Cat. No.: B8005229
M. Wt: 323.16 g/mol
InChI Key: UAUZGYISZKFLKT-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran is a benzofuran derivative characterized by a 5-hydroxy group on the benzofuran core and a 5-bromo-2-thienylcarbonyl substituent at the 3-position. Benzofuran scaffolds are widely studied due to their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The 5-bromo-2-thienylcarbonyl moiety introduces steric and electronic effects, which may modulate solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO3S/c14-12-4-3-11(18-12)13(16)9-6-17-10-2-1-7(15)5-8(9)10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUZGYISZKFLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and 2-bromoacetophenone under acidic or basic conditions.

    Introduction of the 5-Hydroxy Group: The hydroxyl group can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the 5-Bromo-2-thienylcarbonyl Group: This step involves the acylation of the benzofuran core with 5-bromo-2-thiophenecarbonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and conditions like reflux in polar solvents.

Major Products

    Oxidation: Ketones, quinones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienylcarbonyl)-5-hydroxybenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Tyrosinase Inhibition

  • Hydroxyl Groups : Moracin M (5-hydroxybenzofuran derivative) exhibits potent tyrosinase inhibition (IC₅₀: 4.2 μM), attributed to hydrogen-bond interactions between its 3,5-dihydroxyphenyl group and the enzyme’s active site . In contrast, prenylation or methoxylation of benzofurans reduces inhibitory activity, highlighting the importance of free hydroxyl groups .
  • Halogen Effects: Bromine at the 5-position (as in the target compound) may enhance binding via halogen bonding, a phenomenon observed in other brominated benzofurans .

Antifungal and Antimicrobial Activity

  • Sulfinyl/Sulfone Groups : Derivatives like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran show marked antifungal activity due to the sulfinyl group’s electron-withdrawing properties, which enhance interaction with fungal membrane proteins . Sulfone derivatives (e.g., 5-bromo-2-phenyl-3-phenylsulfone) exhibit similar activity but with reduced solubility .

Antitumor Potential

  • 5-Hydroxybenzofurans : These derivatives inhibit mTOR signaling and exhibit anti-proliferative effects in cancer cells, as seen in studies of analogous compounds . The thienylcarbonyl group in the target compound may further stabilize π-π stacking interactions with kinase domains.

Crystallographic and Conformational Analysis

  • Planarity : Crystal structures of 5-bromo-3-sulfinyl benzofurans (e.g., Choi et al., 2011) reveal near-planar benzofuran rings (mean deviation: 0.013–0.014 Å), which favor stacking interactions in biological targets .
  • Substituent Orientation : The 5-bromo-2-thienylcarbonyl group in the target compound likely adopts a coplanar conformation with the benzofuran core, optimizing electronic conjugation and steric fit .

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